molecular formula C10H11ClFNO2 B13548911 Methyl (S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate

Methyl (S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate

Cat. No.: B13548911
M. Wt: 231.65 g/mol
InChI Key: ZINRNMSTBOUEOE-QMMMGPOBSA-N
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Description

Methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate is an organic compound with a complex structure that includes an amino group, a chloro-fluorophenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Esterification: Formation of the ester group through reaction with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino compound.

Scientific Research Applications

Methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate
  • Methyl (3R)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate

Uniqueness

Methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the aromatic ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-chloro-2-fluorophenyl)propanoate

InChI

InChI=1S/C10H11ClFNO2/c1-15-9(14)5-8(13)6-3-2-4-7(11)10(6)12/h2-4,8H,5,13H2,1H3/t8-/m0/s1

InChI Key

ZINRNMSTBOUEOE-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=C(C(=CC=C1)Cl)F)N

Canonical SMILES

COC(=O)CC(C1=C(C(=CC=C1)Cl)F)N

Origin of Product

United States

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